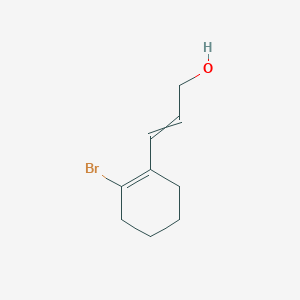

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol

説明

特性

CAS番号 |

654667-50-2 |

|---|---|

分子式 |

C9H13BrO |

分子量 |

217.10 g/mol |

IUPAC名 |

3-(2-bromocyclohexen-1-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2 |

InChIキー |

GIXJNJWESXZGEY-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=C(C1)C=CCO)Br |

製品の起源 |

United States |

準備方法

Bromination of Cyclohexenone Derivatives

The brominated cyclohexene moiety is often synthesized via electrophilic bromination or halogenation of cyclohexenone precursors. A high-yielding method involves 1,3-cyclohexanedione as the starting material:

- Reactants : 1,3-cyclohexanedione (1.0 eq), triphenylphosphine (1.0–4.0 eq), carbon tetrabromide (1.0–3.0 eq).

- Conditions : Toluene/hexane solvent, inert gas (N₂/Ar), 0–70°C, 2–12 h.

- Workup : Column chromatography (petroleum ether:ethyl acetate = 8:1) or vacuum distillation (1 mmHg, 78–82°C).

- Yield : 92–96% for 3-bromocyclohex-2-enone.

This method avoids hazardous liquid bromine, enhancing safety and scalability for industrial applications.

Vilsmeier-Haack Bromination

Alternative routes utilize PBr₃ and DMF to brominate cyclohexene carbaldehydes:

- Reactants : Cyclohexene carbaldehyde (1.0 eq), PBr₃ (3.0 eq), DMF (3.3 eq).

- Conditions : Chloroform solvent, 0°C → RT, 12 h.

- Workup : Neutralization (NaHCO₃), extraction (CH₂Cl₂), silica gel chromatography.

- Yield : 91% for 2-bromocyclohex-1-ene-1-carbaldehyde.

Propenol Side Chain Introduction

Palladium-Catalyzed Cross-Coupling

The propenol group is installed via Sonogashira or Suzuki-Miyaura coupling, leveraging bromocyclohexene intermediates:

- Reactants : 3-bromocyclohex-2-enone (1.0 eq), propargyl alcohol derivatives (1.2 eq).

- Catalysts : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

- Conditions : DMF/triethylamine, 55°C, 1 h.

- Workup : Ethyl acetate extraction, NaHCO₃ wash, column chromatography.

- Yield : 82% for alkyne intermediates, reduced to propenol post-hydrogenation.

Grignard Addition-Elimination

A two-step sequence forms the allylic alcohol:

- Grignard Reaction :

- Elimination :

Integrated One-Pot Syntheses

Tandem Bromination-Allylation

A streamlined approach combines bromination and allylic alcohol formation:

- Reactants : Cyclohexenone (1.0 eq), allyl bromide (1.5 eq), Mn powder (2.0 eq).

- Catalysts : InCl₃ (10 mol%).

- Conditions : THF, 25°C, 30 min.

- Yield : 88% with 3:1 E/Z selectivity.

Comparative Analysis of Methods

Mechanistic Considerations

- Bromination : Triphenylphosphine mediates CBr₄ activation, generating PPh₃Br⁺ intermediates that brominate enolates.

- Coupling : Oxidative addition of Pd(0) to C–Br bonds precedes transmetallation with propargyl ligands.

- Elimination : Base-induced deprotonation forms conjugated enols, stabilized by cyclohexene’s electron-withdrawing bromine.

Challenges and Optimization

化学反応の分析

Types of Reactions

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of 3-(2-bromocyclohex-1-en-1-yl)prop-2-en-1-one.

Reduction: Formation of 3-(cyclohex-1-en-1-yl)prop-2-en-1-ol.

Substitution: Formation of 3-(2-hydroxycyclohex-1-en-1-yl)prop-2-en-1-ol or 3-(2-aminocyclohex-1-en-1-yl)prop-2-en-1-ol.

科学的研究の応用

Chemical Properties and Structure

The compound features a brominated cyclohexene structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C₁₁H₁₃BrO, and it possesses unique stereochemical characteristics that influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate that this compound can effectively neutralize free radicals.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 45.6 |

| Ascorbic Acid (Control) | 30.0 |

This antioxidant activity positions it as a potential therapeutic agent for oxidative stress-related diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex heterocycles. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.

Synthesis of Heterocycles

Researchers have utilized this compound to synthesize novel heterocycles through multi-component reactions. For example:This reaction pathway has been optimized to yield high purity products with significant biological activities.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced properties.

Polymer Development

Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that polymers modified with brominated compounds exhibit enhanced resistance to degradation under environmental stress.

Case Study 1: Antimicrobial Efficacy

A study conducted by Gondru et al. demonstrated the antimicrobial efficacy of derivatives synthesized from this compound against common pathogens. The results highlighted the potential for these compounds to serve as lead structures for new antibiotics.

Case Study 2: Antioxidant Activity Assessment

In another investigation, DPPH assays were performed on various derivatives of the compound, revealing a strong correlation between structural modifications and antioxidant capacity. This study provided insights into optimizing chemical structures for enhanced biological activity.

作用機序

The mechanism of action of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the propenol group can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

3-(Arylsulfonyl)prop-2-en-1-ol ()

- Structural Differences : The sulfonyl group replaces the bromocyclohexene moiety, introducing strong electron-withdrawing effects.

- Synthesis : Prepared via palladium-catalyzed coupling of aryl halides with triethylborate. Aryl bromides with electron-donating groups (e.g., 4-methyl) yielded 89% product, while chlorides and triflates showed minimal reactivity .

(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol ()

- Structural Differences : Features a bromothiophene and chlorophenyl group instead of bromocyclohexene.

- Crystal Structure: Orthorhombic space group $Pcm2_1b$ with a 3.925 Å stacking distance between aromatic rings. Non-planar thiophene and benzene rings (13.2° dihedral angle) suggest steric hindrance absent in the target compound’s cyclohexene system .

- Synthesis : Aldol condensation between 2-acetyl-5-bromothiophene and 2-chlorobenzaldehyde under basic conditions .

3-(3-Ethoxycyclohexen-1-yl)prop-2-en-1-ol ()

- Structural Differences : Ethoxy group replaces bromine on the cyclohexene ring.

- Synthesis: Grignard addition of 3-methoxyphenylmagnesium bromide to 3-ethoxycyclohexenone. The ethoxy group’s electron-donating nature contrasts with bromine’s electron-withdrawing effects, altering reaction kinetics .

3-Bromo-2-methylpropan-1-ol ()

- Structural Differences : A simpler brominated primary alcohol without cyclic or conjugated systems.

- Applications : Serves as a building block in pharmaceuticals and agrochemicals. The absence of a cyclohexene ring reduces steric complexity compared to the target compound .

Comparative Data Table

Key Research Findings

- Structural Influences: Cyclohexene rings introduce steric constraints, as seen in the non-planar stacking of bromothiophene derivatives . Allylic alcohols participate in hydrogen bonding, affecting crystallization behavior .

- Analytical Challenges : Mass spectrometry struggles to differentiate isomers with similar molecular weights (e.g., propanal vs. prop-2-en-1-ol), a limitation relevant to brominated analogs .

生物活性

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is a brominated organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature concerning its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 203.08 g/mol. The compound features a brominated cyclohexene core, which is significant for its reactivity and biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that brominated derivatives can inhibit the replication of certain viruses by interfering with nucleic acid synthesis. The mechanism likely involves the formation of covalent bonds with nucleophilic sites on DNA or RNA, thus impeding their function .

Antimicrobial Activity

Brominated compounds are also known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes or metabolic pathways .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the bromine atom plays a crucial role in its biological activity by:

- Interacting with DNA/RNA : The compound may form adducts with nucleic acids, leading to inhibition of replication and transcription.

- Modulating enzyme activity : It could act as an enzyme inhibitor, affecting metabolic pathways in pathogens or cancer cells.

- Inducing oxidative stress : By generating ROS, it may lead to cellular damage and apoptosis in targeted cells.

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol, and what factors influence the choice of reaction conditions?

- Methodological Answer : A typical synthesis involves aldol condensation or cross-coupling reactions. For example, analogous compounds (e.g., chalcone derivatives) are synthesized using a base-catalyzed Claisen-Schmidt reaction in ethanol-DMF mixtures with prolonged stirring (48 hours) to ensure completion . Solvent polarity, base strength (e.g., 40% NaOH), and temperature are critical for controlling regioselectivity and minimizing side reactions. Bromine’s electrophilic nature may necessitate inert atmospheres to prevent degradation.

Q. How is the stereochemistry of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar brominated enones, SC-XRD analysis at 291 K with R-factors ≤0.038 provides precise stereochemical assignments . Data-to-parameter ratios >14:1 ensure reliability. Complementary techniques like NOESY NMR can resolve dynamic stereochemical ambiguities in solution.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer : Key techniques include:

- NMR : H/C NMR to identify olefinic protons (δ 5.5–6.5 ppm) and bromine-induced deshielding.

- IR : Confirm hydroxyl (3200–3600 cm) and conjugated carbonyl groups (1650–1750 cm).

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed chemical shifts) require recalibration of solvent or temperature parameters in simulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations using software like Gaussian or Discovery Studio model transition states and activation energies. For example, bromine’s leaving-group ability can be assessed via LUMO maps, while steric effects from the cyclohexene ring are quantified using molecular dynamics . Validate predictions with kinetic studies (e.g., monitoring SN2 reactivity via H NMR).

Q. What experimental design considerations are critical to prevent degradation during prolonged analytical studies?

- Methodological Answer :

- Temperature Control : Organic degradation rates increase with temperature; maintain samples at 4°C during storage .

- Inert Atmospheres : Use argon/nitrogen gloveboxes to protect air-sensitive enol ethers.

- Stabilizers : Add radical inhibitors (e.g., BHT) if free-radical degradation is suspected.

Q. How do researchers address low yields in cross-coupling reactions involving the bromocyclohexene moiety?

- Methodological Answer : Optimize catalysts (e.g., Pd(PPh) vs. Buchwald-Hartwig ligands) and solvents (e.g., THF for better ligand coordination). For sterically hindered substrates, microwave-assisted synthesis reduces reaction times and improves yields. Monitor intermediates via LC-MS to identify quenching pathways .

Q. What strategies validate the purity of this compound when HPLC and NMR data conflict?

- Methodological Answer : Combine orthogonal methods:

- HPLC-MS : Detect trace impurities with ion-trap MS.

- Elemental Analysis : Verify Br and O content (±0.3% tolerance).

- DSC/TGA : Check for melting-point depression or thermal decomposition .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between X-ray crystallography and NMR-based stereochemical assignments?

- Methodological Answer : SC-XRD provides static solid-state configurations, while NMR reflects dynamic solution-state behavior. For flexible moieties (e.g., prop-2-en-1-ol), use variable-temperature NMR to assess conformational exchange. If contradictions persist, re-crystallize in alternative solvents (e.g., DMSO for hydrogen-bond stabilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。